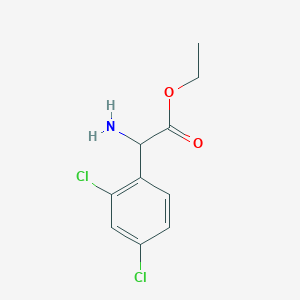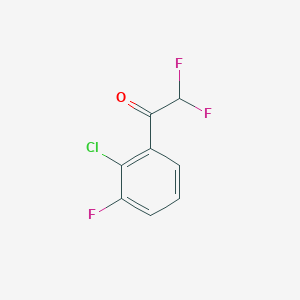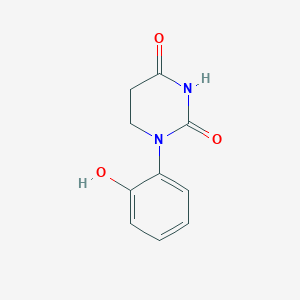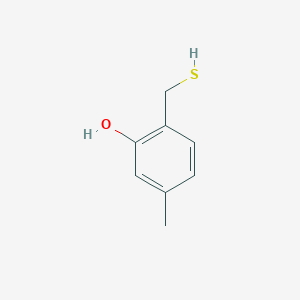
2-(Mercaptomethyl)-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(sulfanylmethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which also bears a methyl group (-CH₃) and a sulfanylmethyl group (-CH₂SH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(sulfanylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of 5-methyl-2-hydroxybenzyl alcohol with a thiol reagent under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and a suitable solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-methyl-2-(sulfanylmethyl)phenol may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate purification steps such as distillation or recrystallization to obtain high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(sulfanylmethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The phenolic hydroxyl group can be reduced to a corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl and sulfanylmethyl groups direct incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrocarbons
Substitution: Brominated or nitrated derivatives
Aplicaciones Científicas De Investigación
5-Methyl-2-(sulfanylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its phenolic and sulfanylmethyl groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-(sulfanylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanylmethyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: Lacks the methyl and sulfanylmethyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
2-Methylphenol (o-Cresol): Similar structure but lacks the sulfanylmethyl group, resulting in different reactivity and applications.
4-Methyl-2-(sulfanylmethyl)phenol: Positional isomer with the sulfanylmethyl group at the para position, leading to different chemical properties and reactivity.
Uniqueness
5-Methyl-2-(sulfanylmethyl)phenol is unique due to the presence of both methyl and sulfanylmethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and reactivity towards electrophiles, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H10OS |
|---|---|
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
5-methyl-2-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C8H10OS/c1-6-2-3-7(5-10)8(9)4-6/h2-4,9-10H,5H2,1H3 |
Clave InChI |
HLGMSIMRQSHIIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


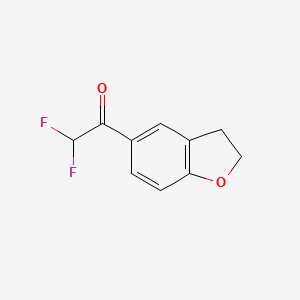
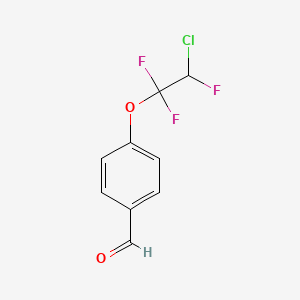

![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
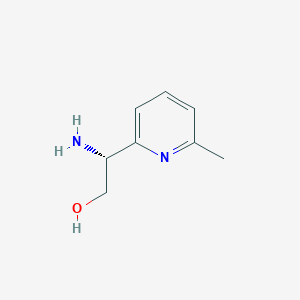
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
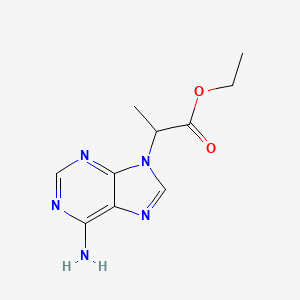
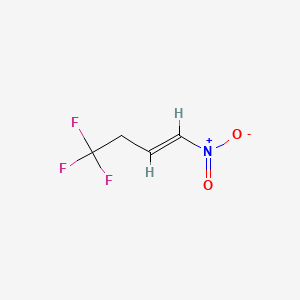
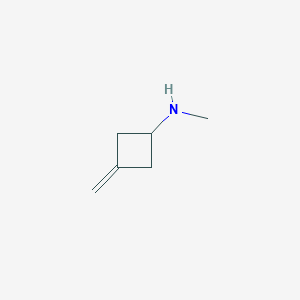
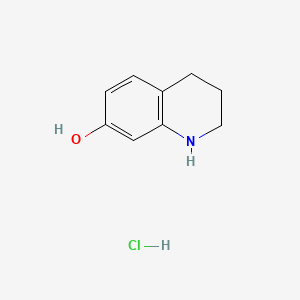
![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
